MFCD24728292

描述

However, based on the structural and functional analogs described across the datasets, this analysis will focus on compounds with comparable MDL identifiers and their properties. For instance, CAS 1046861-20-4 (MDL: MFCD13195646) is a boronic acid derivative with the formula C₆H₅BBrClO₂, which shares structural similarities with aryl halides and organoboron compounds . Such compounds are critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. While MFCD24728292 remains unspecified, the methodologies and comparative frameworks below apply broadly to analogous compounds.

属性

分子式 |

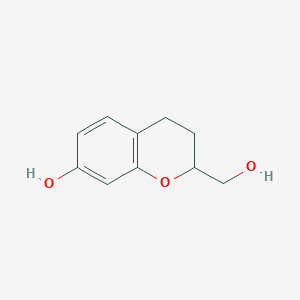

C10H12O3 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC 名称 |

2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C10H12O3/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1,3,5,9,11-12H,2,4,6H2 |

InChI 键 |

XCHCBXFWTGGNOZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C=C(C=C2)O)OC1CO |

产品来源 |

United States |

准备方法

The preparation of MFCD24728292 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . This process involves specific reaction conditions that ensure the stability and solubility of the final product, making it suitable for industrial-scale production.

化学反应分析

MFCD24728292 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions often occur under ambient conditions without the need for traditional chemical catalysts, making the process more eco-friendly and efficient.

作用机制

The mechanism of action of MFCD24728292 involves its interaction with specific molecular targets and pathways. For example, it may mimic naturally occurring hormones or enzymes, thereby triggering specific biological responses. This interaction can lead to various effects, such as the regulation of metabolic processes or the inhibition of certain cellular activities .

相似化合物的比较

Comparison with Similar Compounds

The evidence highlights multiple compounds with structural and functional parallels. Below is a comparative analysis of key parameters:

Table 1: Physicochemical Properties of Selected Compounds

Key Observations :

Lipophilicity (LogP) : CAS 1046861-20-4 exhibits moderate lipophilicity (LogP = 2.15), making it suitable for membrane permeability, whereas CAS 54198-89-9 (LogP = 1.64) may require formulation adjustments for optimal absorption .

Solubility : CAS 1761-61-1 demonstrates higher aqueous solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), likely due to its carboxylic acid group enhancing hydrophilicity .

Synthetic Accessibility : CAS 1046861-20-4 has a synthetic accessibility score of 2.07, indicating moderate complexity in synthesis, while other compounds lack comparable data .

Functional Comparisons :

- Reactivity : Boronic acids like CAS 1046861-20-4 are pivotal in cross-coupling reactions, whereas halogenated aromatics (e.g., CAS 1761-61-1) are often used as electrophilic partners .

Research Findings and Limitations

- Similarity Metrics : lists compounds like (3-Bromo-5-chlorophenyl)boronic acid with similarity scores of 0.71–0.87 to CAS 1046861-20-4, suggesting shared pharmacophoric features but divergent substituent effects .

- Safety Profiles : CAS 54198-89-9 carries warnings for respiratory irritation (H315, H319, H335), whereas CAS 1046861-20-4 lacks explicit hazard data, highlighting the need for tailored safety protocols .

- Data Gaps : Critical parameters such as metabolic stability (CYP inhibition) and in vivo efficacy are absent for most compounds, limiting translational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。